What are the physical and chemical properties of Tetra-p-tolylsilane?
What are the physical and chemical properties of Tetra-p-tolylsilane?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-p-tolylsilane, an organosilicon compound with the chemical formula Si(C₆H₄CH₃)₄, is a symmetrical molecule where a central silicon atom is bonded to four p-tolyl groups. Its unique structural and electronic properties make it a compound of interest in various fields of chemical research, including materials science and synthetic chemistry. This guide provides an in-depth overview of the known physical and chemical properties of Tetra-p-tolylsilane, along with general experimental methodologies for its synthesis and characterization.
Physical and Chemical Properties
The physical and chemical properties of Tetra-p-tolylsilane are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₈Si | [1] |
| Molecular Weight | 392.61 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 225-226 °C | [1] |
| Boiling Point | 477.9 °C at 760 mmHg | [1] |
| Density | 1.079 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
| CAS Number | 1475-46-3 | [3] |
Note: Some reported values may vary slightly depending on the source and purity of the compound.
Synthesis of Tetra-p-tolylsilane
The most common method for the synthesis of Tetra-p-tolylsilane is the Grignard reaction.[4][5][6][7][8] This versatile method allows for the formation of carbon-silicon bonds.
Experimental Protocol: Grignard Reaction
Objective: To synthesize Tetra-p-tolylsilane from p-bromotoluene and silicon tetrachloride.
Materials:
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Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
p-Bromotoluene
-
Silicon tetrachloride (SiCl₄)
-
Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
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A solution of p-bromotoluene in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy gray solution indicate the formation of the Grignard reagent (p-tolylmagnesium bromide).
-
Once the addition is complete, the mixture is refluxed for a period to ensure complete formation of the Grignard reagent.
-
Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous ether/THF is then added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then refluxed to drive the reaction to completion.
-
Work-up and Purification: The reaction mixture is cooled and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture of solvents) to yield pure Tetra-p-tolylsilane as a white crystalline solid.
Caption: Synthesis workflow for Tetra-p-tolylsilane via Grignard reaction.
Spectroscopic Characterization
The structure and purity of synthesized Tetra-p-tolylsilane are typically confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Tetra-p-tolylsilane is expected to be relatively simple due to the molecule's high symmetry. It should exhibit a singlet for the methyl protons (around 2.3-2.4 ppm) and a set of signals in the aromatic region (typically two doublets, characteristic of a para-substituted benzene ring) for the phenyl protons.[1][9][10]
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the methyl carbon, the quaternary silicon-bound carbon, and the aromatic carbons.[11] The high symmetry of the molecule simplifies the spectrum.
-
²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. A single resonance is expected for the central silicon atom in Tetra-p-tolylsilane.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Tetra-p-tolylsilane will display characteristic absorption bands corresponding to the vibrations of its functional groups.[12][13][14][15][16] Key expected peaks include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, methyl): ~2980-2850 cm⁻¹
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C=C stretching (aromatic ring): ~1600-1450 cm⁻¹
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Si-C stretching: ~1100-1250 cm⁻¹ and other characteristic bands.
-
C-H bending (out-of-plane) for para-disubstituted benzene: ~800-850 cm⁻¹
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of Tetra-p-tolylsilane in the solid state.[17][18][19][20][21] This technique provides detailed information on bond lengths, bond angles, and the overall molecular geometry, confirming the tetrahedral arrangement of the four p-tolyl groups around the central silicon atom.
Caption: General workflow for the characterization of Tetra-p-tolylsilane.
Safety and Handling
Tetra-p-tolylsilane should be handled in accordance with standard laboratory safety procedures.[2][22][23][24]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a comprehensive overview of the physical and chemical properties of Tetra-p-tolylsilane, along with standardized methodologies for its synthesis and characterization. The provided information serves as a valuable resource for researchers and scientists working with this compound, facilitating its safe and effective use in various research and development applications.
References
- 1. rsc.org [rsc.org]
- 2. fishersci.com [fishersci.com]
- 3. TETRA-P-TOLYLSILANE CAS#: 10256-83-4 [chemicalbook.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. leah4sci.com [leah4sci.com]
- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. mdpi.com [mdpi.com]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. gelest.com [gelest.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. multimedia.3m.com [multimedia.3m.com]
- 23. assets.greenbook.net [assets.greenbook.net]
- 24. gelest.com [gelest.com]
